molecular formula C13H12N2O3 B12811861 p-Aminophenyl p-hydroxycarbanilate CAS No. 6186-13-6

p-Aminophenyl p-hydroxycarbanilate

Cat. No.: B12811861
CAS No.: 6186-13-6
M. Wt: 244.25 g/mol
InChI Key: VEJIFBFPDYXOTF-UHFFFAOYSA-N
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Description

p-Aminophenyl p-hydroxycarbanilate is an aromatic compound featuring both amino (–NH₂) and hydroxyl (–OH) substituents on a phenyl ring, linked via a carbanilate (–O–CO–NH–) bridge.

Properties

CAS No.

6186-13-6

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(4-aminophenyl) N-(4-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17)

InChI Key

VEJIFBFPDYXOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Aminophenyl p-hydroxycarbanilate typically involves the reaction of p-aminophenol with a suitable carbanilate precursor. One common method is the reaction of p-aminophenol with p-hydroxycarbanilic acid under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or water and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, facilitating various biochemical reactions. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs include:

  • 5-Amino-2-(p-aminophenyl) benzimidazole (PBIA): Features a benzimidazole ring instead of a carbanilate bridge.
  • p-Dibenzylaminophenyl derivatives: Replace the hydroxyl group with a dibenzylamino (–N(CH₂Ph)₂) substituent.
  • Alkyl-substituted tetrathiafulvalene (TTF) analogs : Incorporate alkyl chains to modulate electron density.

Table 1: Structural and Functional Group Comparisons

Compound Key Substituents Bridge/Backbone Notable Properties
p-Aminophenyl p-hydroxycarbanilate –NH₂, –OH Carbanilate High electron density, H-bonding
PBIA –NH₂ (benzimidazole) Benzimidazole Hydrolytic instability at high humidity
p-Dibenzylaminophenyl TTF –N(CH₂Ph)₂ TTF skeleton Enhanced electron donation (low oxidation potential)
Alkyl-substituted TTF –C₃H₇, –C₄H₉ TTF skeleton Moderate electron donation

Electronic Properties and Redox Behavior

The electron-donating capacity of this compound is influenced by its –NH₂ and –OH groups, which raise the HOMO (Highest Occupied Molecular Orbital) energy compared to non-substituted analogs. Evidence from DFT calculations on related TTFs shows that aromatic substituents (e.g., p-dibenzylaminophenyl) lower oxidation potentials (e.g., compound 10c: −4.507 eV HOMO) compared to alkyl-substituted analogs (−4.516 eV for 12d) . This suggests that this compound may exhibit strong electron-donating behavior, making it suitable for organic semiconductors or charge-transfer complexes.

Stability and Environmental Resistance

PBIA-based fibers, which share the p-aminophenyl motif, undergo hydrolysis under high humidity (85% RH) and elevated temperatures (70°C), leading to a 14–29% reduction in tensile strength over 524 days . This degradation is attributed to benzimidazole ring hydrolysis. For this compound, the carbanilate bridge may offer greater hydrolytic stability than PBIA’s benzimidazole, though the –OH group could still pose susceptibility to moisture. Comparative stability testing under accelerated aging conditions is recommended.

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